molecular formula C15H11BrN2O B2998657 3-苄基-6-溴喹唑啉-4(3H)-酮 CAS No. 100954-32-3

3-苄基-6-溴喹唑啉-4(3H)-酮

货号 B2998657
CAS 编号: 100954-32-3
分子量: 315.17
InChI 键: IVYWUGGSLNVZCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-benzyl-6-bromoquinazolin-4(3H)-one is a heterocyclic organic compound with the following structural formula:


C16H11BrN2O\text{C}_{16}\text{H}_{11}\text{BrN}_2\text{O}



Synthesis Analysis

The synthesis of this compound involves several methods, including condensation reactions, cyclization, and bromination. Researchers have reported various synthetic routes, such as the Pfitzinger reaction , where an o-aminobenzyl ketone reacts with bromocyan , leading to the formation of the quinazolinone ring system. Additionally, Hantzsch synthesis and Biginelli reaction have been explored for its preparation.



Molecular Structure Analysis

The molecular structure of 3-benzyl-6-bromoquinazolin-4(3H)-one consists of a quinazolinone core with a benzyl group attached at the 3-position and a bromine atom at the 6-position. The aromaticity of the quinazolinone ring contributes to its stability and reactivity.



Chemical Reactions Analysis


  • Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, leading to the introduction of various functional groups.

  • Reductive Amination : The benzyl group can be modified through reductive amination, allowing for the synthesis of diverse derivatives.

  • Ring-Opening Reactions : The quinazolinone ring can undergo ring-opening reactions under specific conditions, yielding novel compounds.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 200-210°C .

  • Solubility : Soluble in organic solvents (e.g., chloroform, methanol) but sparingly soluble in water.

  • Color : Typically pale yellow or off-white crystalline solid.


科学研究应用

抗菌和抗真菌活性

3-苄基-6-溴喹唑啉-4(3H)-酮及其衍生物已显示出显着的抗菌和抗真菌特性。帕特尔等人。(2006) 合成了各种衍生物并评估了它们的抗菌活性,为开发新的抗菌剂做出了贡献 (Patel, Mistry & Desai, 2006)。同样,欧阳等人。(2006) 开发了 3-烷基喹唑啉-4-酮衍生物,包括 6-溴-3-丙基喹唑啉-4-酮,它表现出良好的抗真菌活性 (Ouyang, Zhang, Xu, Song, Yang, Jin, Xue, Hu, Lu & Chen, 2006)

抗病毒和抗癌应用

多项研究探索了 3-苄基-6-溴喹唑啉-4(3H)-酮衍生物的抗病毒潜力。塞尔瓦姆等人。(2010) 合成的化合物对单纯疱疹病毒和痘苗病毒表现出明显的抗病毒活性 (Selvam, Murugesh, Chandramohan, Pannecouque & De Clercq, 2010)。在癌症研究领域,Al-Suwaidan 等人。(2016) 开发了具有显着广谱抗肿瘤活性的新型 3-苄基取代-4(3H)-喹唑啉酮 (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed & El-Azab, 2016)

合成和表征

3-苄基-6-溴喹唑啉-4(3H)-酮衍生物的合成一直是药物化学中的重点。诺瓦克等人。(2014) 详细介绍了 6-(吗啉-4-基)苯并[h]喹唑啉-4(3H)-酮衍生物的合成,为开发具有潜在治疗用途的新化合物做出了贡献 (Nowak, Malinowski, Jóźwiak, Fornal, Blaszczyk, Kontek, 2014)

血管扩张和降压作用

库马尔等人。(2003) 和左等人。(2014) 的研究分别强调了某些喹唑啉酮衍生物作为降压剂和血管扩张剂的潜力。这些研究有助于理解这些化合物的心血管应用 (Kumar, Tyagi & Srivastava, 2003)(Zuo, Li, Yu, Zheng, Cao & Zhang, 2014)

安全和危害


  • Toxicity : Limited toxicity data are available. Handle with care and follow standard laboratory safety protocols.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


未来方向


  • Structure-Activity Relationship (SAR) Studies**: Investigate derivatives with modified substituents to enhance biological activity.

  • Pharmacokinetics and Pharmacodynamics : Understand absorption, distribution, metabolism, and excretion profiles.

  • Clinical Trials : Evaluate its potential as a therapeutic agent.


属性

IUPAC Name

3-benzyl-6-bromoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYWUGGSLNVZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-bromoquinazolin-4(3H)-one

Synthesis routes and methods

Procedure details

Benzyl bromide (0.264 mL, 2.22 mmol) was added to a solution of 6-bromoquinazolin-4(3H)-one (0.5 g, 2.22 mmol) and NaH (0.08 g, 3.33 mmol) in DMF (5 mL) at 0° C. The reaction mixture was heated to 80° C. for 4 h. The reaction mixture was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over sodium sulphate, filtered and concentrated in vacuo to afford title compound (0.4 g, 48.1%) as pale yellow solid. 1H NMR (400 MHz, CDCl3): δ 8.46 (d, J=1.6 Hz, 1H), 8.09 (s, 1H), 7.83 (dd, J1=2.0 Hz, J2=8.8 Hz, 1H), 7.57 (d, J=8.4 Hz, 1H), 7.4-7.2 (m, 5H), 5.2 (s, 2H); ESI-MS m/z=315 (M+H)+; LCMS purity: 84.2%
Quantity
0.264 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
48.1%

Citations

For This Compound
6
Citations
Y Fan, F Luo, M Su, Q Li, T Zhong, L Xiong, M Li… - Bioorganic …, 2023 - Elsevier
Aurora A (Aurora kinase A), a critical regulator of cell mitosis, is frequently overexpressed in many malignant cancers, and has been considered as a promising drug target for cancer …
Number of citations: 1 www.sciencedirect.com
M Nowak, Z Malinowski, A Jóźwiak, E Fornal… - Tetrahedron, 2014 - Elsevier
6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives 18a,b were prepared under Buchwald–Hartwig conditions by reacting 6-bromobenzo[h]quinazolin-4(3H)-ones 13a,b with …
Number of citations: 25 www.sciencedirect.com
H Yang, Q Li, M Su, F Luo, Y Liu, D Wang… - Bioorganic & Medicinal …, 2021 - Elsevier
Abnormal activation of the PI3K/Akt pathway is demonstrated in most of human malignant tumors via regulation of proliferation, cell cycle, and apoptosis. Therefore, drug discovery and …
Number of citations: 8 www.sciencedirect.com
H Zhang, MH Xin, XX Xie, S Mao, SJ Zuo, SM Lu… - Bioorganic & Medicinal …, 2015 - Elsevier
In present study, a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide were synthesized. Their antiproliferative activities in vitro were …
Number of citations: 22 www.sciencedirect.com
D Hédou, R Guillon, C Lecointe, C Logé, E Chosson… - Tetrahedron, 2013 - Elsevier
Synthesis of 9-oxo-8,9-dihydrothiazolo[5,4-f]quinazoline-2-carbonitrile (1) or 6-oxo-6,7-dihydrothiazolo[4,5-h]quinazoline-2-carbonitrile (2) was reinvestigated with the ambition of …
Number of citations: 29 www.sciencedirect.com
MS Bekheit, AA Farahat, BF Abdel-Wahab - Chemistry of Heterocyclic …, 2016 - Springer
Thiazoloquinazoline scaffold constitutes a promising source of inspiration for the synthesis of novel bioactive molecules. The current review article summarizes the most recent synthetic …
Number of citations: 12 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。